molecular formula C23H25N3O3S B2633483 N-(3,5-DIMETHOXYPHENYL)-2-({3-PHENYL-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE CAS No. 899906-08-2

N-(3,5-DIMETHOXYPHENYL)-2-({3-PHENYL-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE

Cat. No.: B2633483
CAS No.: 899906-08-2
M. Wt: 423.53
InChI Key: POTAJFXBDMQQNG-UHFFFAOYSA-N
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Description

N-(3,5-DIMETHOXYPHENYL)-2-({3-PHENYL-1,4-DIAZASPIRO[44]NONA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-DIMETHOXYPHENYL)-2-({3-PHENYL-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3,5-dimethoxyphenyl derivatives and spirocyclic diazaspiro compounds. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and efficiency, incorporating advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-DIMETHOXYPHENYL)-2-({3-PHENYL-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,5-DIMETHOXYPHENYL)-2-({3-PHENYL-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-2-({3-PHENYL-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but lacks the spirocyclic structure.

    Indole Derivatives: Contains similar aromatic structures and exhibits diverse biological activities.

Uniqueness

N-(3,5-DIMETHOXYPHENYL)-2-({3-PHENYL-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties compared to other compounds with similar functional groups.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(2-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-28-18-12-17(13-19(14-18)29-2)24-20(27)15-30-22-21(16-8-4-3-5-9-16)25-23(26-22)10-6-7-11-23/h3-5,8-9,12-14H,6-7,10-11,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POTAJFXBDMQQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC3(CCCC3)N=C2C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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